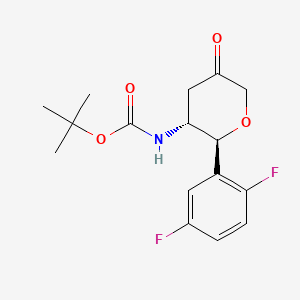
Ethyl 5-amino-2-bromoisonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-amino-2-bromoisonicotinate is a chemical compound with the molecular formula C8H9BrN2O2 . It has a molecular weight of 245.08 .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H9BrN2O2/c1-2-13-8(12)5-3-7(9)11-4-6(5)10/h3-4H,2,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at 4°C and protected from light .Applications De Recherche Scientifique
Heterocyclic Chemistry and Compound Synthesis
Compounds similar to ethyl 5-amino-2-bromoisonicotinate play crucial roles in heterocyclic chemistry, serving as intermediates in the synthesis of more complex molecules. The introduction of amino and bromo groups to heterocycles can significantly alter the physical, chemical, and biological properties of these compounds, making them valuable in synthesizing a wide range of materials, including pharmaceuticals, agrochemicals, and organic materials. Studies on related compounds demonstrate the utility of bromo and amino substitutions in facilitating nucleophilic substitution reactions, ring transformations, and the synthesis of novel heterocyclic compounds with potential biological activity (Baker & Williams, 2003), (Desai, Bhatt, & Joshi, 2019).
Pharmacological Applications
While direct pharmacological applications of this compound are not extensively documented, related research suggests that structurally similar compounds exhibit diverse biological activities. For instance, the manipulation of amino and bromo functionalities on heterocyclic backbones has been explored for developing novel anticancer agents, indicating the potential of such modifications to impact drug design and discovery processes. The structure-activity relationships (SAR) of these modifications are crucial for understanding their mechanisms of action and improving their efficacy and selectivity toward target cells (Das et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 5-amino-2-bromopyridine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)5-3-7(9)11-4-6(5)10/h3-4H,2,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKIWSUPMIAAOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

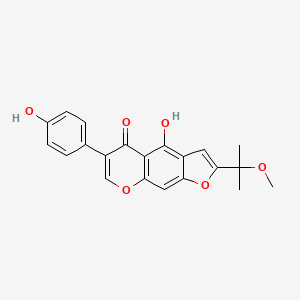
![7-(Hydroxymethyl)-17,21-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B580107.png)
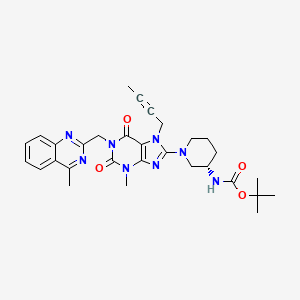
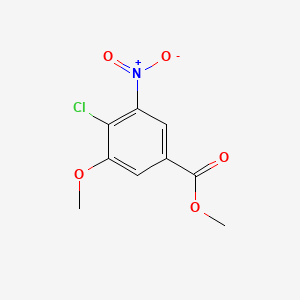


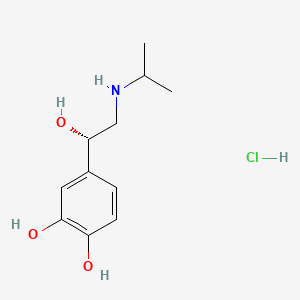
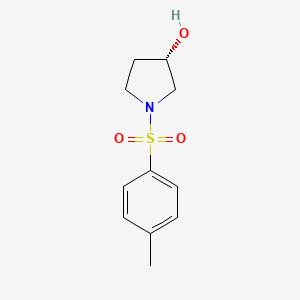
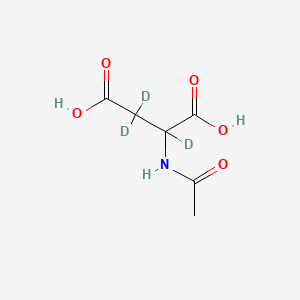

![(1S,9S)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraen-12-one](/img/structure/B580125.png)
